4-bromo-N-(2-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromo and a 2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Scientific Research Applications
4-bromo-N-(2-hydroxypropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with biological molecules, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N,N-bis(2-hydroxypropyl)benzenesulfonamide
- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a 2-hydroxypropyl group. This combination of functional groups can impart specific chemical and biological properties, making it distinct from other benzenesulfonamide derivatives.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXWVNSTHQASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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